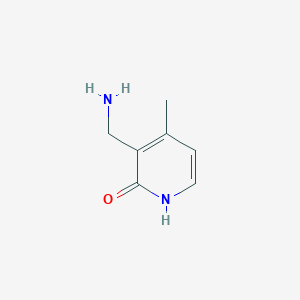
2(1H)-Pyridinone, 3-(aminomethyl)-4-methyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2(1H)-Pyridinone, 3-(aminomethyl)-4-methyl- is a heterocyclic organic compound with a pyridinone core structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Pyridinone, 3-(aminomethyl)-4-methyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-methyl-2-pyridone with formaldehyde and ammonia, which leads to the formation of the aminomethyl group at the 3-position of the pyridinone ring. The reaction is usually carried out in an aqueous medium at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of 2(1H)-Pyridinone, 3-(aminomethyl)-4-methyl- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and solvents that are environmentally friendly and cost-effective is preferred in industrial settings.
化学反应分析
Types of Reactions
2(1H)-Pyridinone, 3-(aminomethyl)-4-methyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridinone ring to a dihydropyridine derivative.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: N-oxides of 2(1H)-Pyridinone, 3-(aminomethyl)-4-methyl-.
Reduction: Dihydropyridine derivatives.
Substitution: Various substituted pyridinone derivatives depending on the nucleophile used.
科学研究应用
2(1H)-Pyridinone, 3-(aminomethyl)-4-methyl- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of materials with specific electronic or optical properties.
作用机制
The mechanism of action of 2(1H)-Pyridinone, 3-(aminomethyl)-4-methyl- involves its interaction with molecular targets such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or electrostatic interactions with active sites, influencing the compound’s biological activity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
相似化合物的比较
Similar Compounds
- 3-(aminomethyl)-1-methylindole
- 2-aminomethyl-5-hydroxy-1H-indole-3-carboxylic acid
- N-[3-(aminomethyl)benzyl]acetamidine
Uniqueness
2(1H)-Pyridinone, 3-(aminomethyl)-4-methyl- is unique due to its specific substitution pattern on the pyridinone ring, which imparts distinct chemical and biological properties
属性
分子式 |
C7H10N2O |
|---|---|
分子量 |
138.17 g/mol |
IUPAC 名称 |
3-(aminomethyl)-4-methyl-1H-pyridin-2-one |
InChI |
InChI=1S/C7H10N2O/c1-5-2-3-9-7(10)6(5)4-8/h2-3H,4,8H2,1H3,(H,9,10) |
InChI 键 |
IIIRDTYAEMMSMY-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=O)NC=C1)CN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benzyl 2-(2-{[(tert-butoxy)carbonyl]amino}acetamido)acetate](/img/structure/B8782797.png)
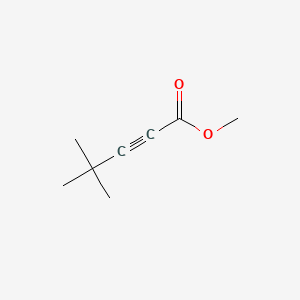
![2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrimidine](/img/structure/B8782818.png)
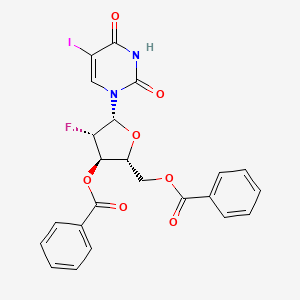
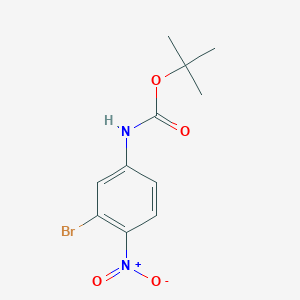
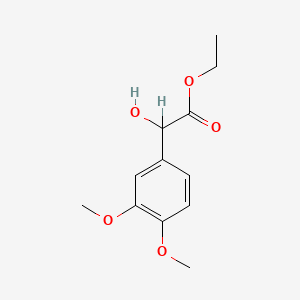
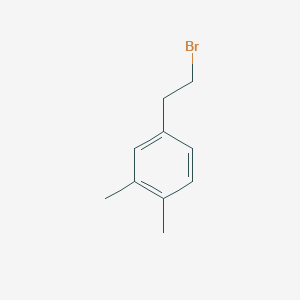
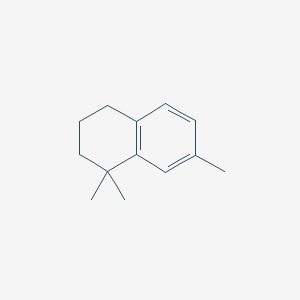


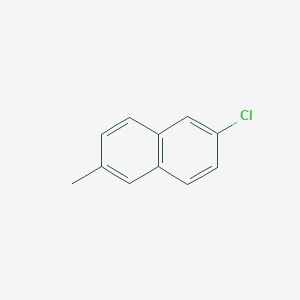
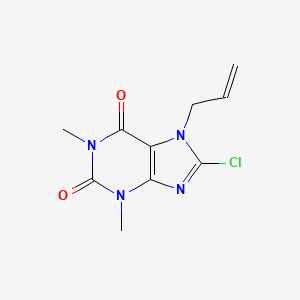
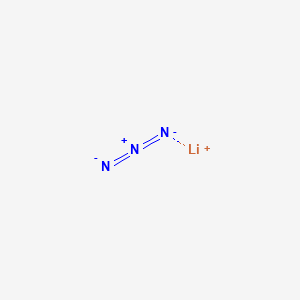
![2-[(2-Amino-4-chlorophenyl)amino]ethanol](/img/structure/B8782917.png)
